2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound with a unique structure that combines elements of cyclopentane, furan, and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one typically involves a multi-step process. One common method starts with the preparation of the cyclopentane and furan rings, followed by their fusion with the chromene structure. Key steps may include:
Claisen rearrangement: This step involves the rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound.
Electrocyclization: This step involves the formation of the chromene ring through a 6π-electrocyclization reaction.
Functional group modifications: Introduction of methyl groups at specific positions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: This compound can be used as a probe to study biological pathways and interactions due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may exert its effects by:
Inhibiting enzymes: This compound may inhibit specific enzymes involved in cancer cell proliferation.
Modulating signaling pathways: It may affect signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione derivatives: These compounds share a similar chromene core and have been studied for their anticancer properties.
2H-chromenes: These compounds have a similar chromene structure and are known for their biological activities.
Uniqueness
2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is unique due to its specific substitution pattern and the combination of cyclopentane, furan, and chromene rings. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4,5,7-trimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
InChI |
InChI=1S/C17H16O3/c1-8-7-13-15(16-14(8)9(2)10(3)19-16)11-5-4-6-12(11)17(18)20-13/h7H,4-6H2,1-3H3 |
InChI Key |
XVOPNPKDDUSDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=C(O4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.